1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 1-(3-amino-4-mercaptophenyl)propan-2-one. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the propanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides, while the amino group can undergo reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Disulfides from oxidation of the mercapto group.
- Amines from reduction of the amino group .
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. Additionally, the presence of the bromine atom and mercapto group allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(3-Amino-4-mercaptophenyl)ethan-1-one
- 1-(3-Amino-4-methoxyphenyl)propan-1-one
- 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one
Comparison: 1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Compared to its analogs, this compound offers a broader range of chemical transformations and applications, making it a valuable tool in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C9H10BrNOS |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-8(13)7(11)4-6/h2-5,13H,11H2,1H3 |
InChI Key |
RWRMVYVEBRHOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)S)N)Br |
Origin of Product |
United States |
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